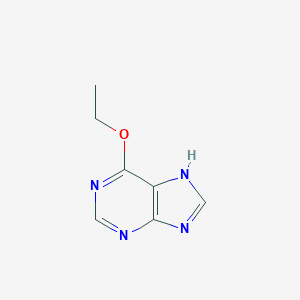
Carbamothioic acid, diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, diethyl-, also known as diethylcarbamothioate (DECT), is an organophosphate compound that has been widely used in agricultural practices as an insecticide and acaricide. DECT is a colorless to yellowish liquid with a pungent odor and is highly toxic to insects and other pests.
Mechanism of Action
DECT acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This causes overstimulation of the nervous system, leading to paralysis and death of the pest. DECT is selective towards insects and pests, as it does not affect the mammalian nervous system in the same way.
Biochemical and Physiological Effects:
DECT has been shown to affect the nervous system of insects and pests, leading to paralysis and death. It has also been shown to affect the reproductive system of certain pests, reducing their ability to reproduce. DECT has a short half-life in the environment, which reduces the risk of environmental contamination.
Advantages and Limitations for Lab Experiments
DECT is a useful tool for studying the nervous system and cholinergic receptors. It is also effective in controlling pests in agricultural practices. However, DECT is highly toxic and requires careful handling and disposal. It is not suitable for use in human or animal studies due to its toxicity.
Future Directions
Future research on DECT could focus on its potential use as a tool for studying the nervous system and cholinergic receptors. It could also be used to develop new insecticides and acaricides that are more effective and less toxic. Additionally, research could focus on the environmental impact of DECT and its potential for environmental contamination.
Conclusion:
DECT is a highly toxic organophosphate compound that has been extensively studied for its insecticidal and acaricidal properties. It acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system in pests and insects. DECT is a useful tool for studying the nervous system and cholinergic receptors, but requires careful handling and disposal due to its toxicity. Future research could focus on its potential use in developing new insecticides and acaricides, as well as its potential for environmental contamination.
Synthesis Methods
DECT can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkali metal hydroxide. The reaction yields DECT and water as byproducts. The chemical equation for the synthesis of DECT is as follows:
2C2H5NH2 + CS2 + KOH → (C2H5)2NC(S)SOK + 2H2O
Scientific Research Applications
DECT has been extensively studied for its insecticidal and acaricidal properties. It has been used to control various pests such as aphids, mites, whiteflies, and thrips. DECT has also been used in the study of cholinergic receptors and the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for nerve impulse transmission.
properties
CAS RN |
19045-48-8 |
|---|---|
Product Name |
Carbamothioic acid, diethyl- |
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
diethylcarbamothioic S-acid |
InChI |
InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
UAGGVDVXSRGPRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)S |
Canonical SMILES |
CCN(CC)C(=O)S |
Other CAS RN |
19045-48-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



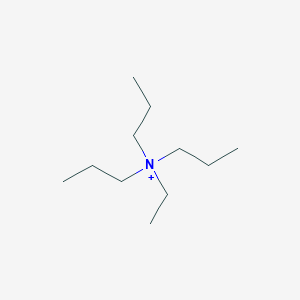
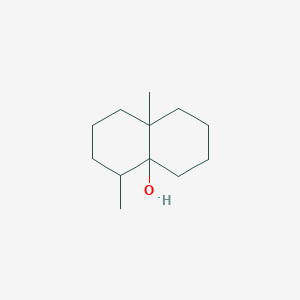
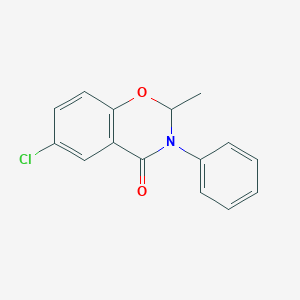

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
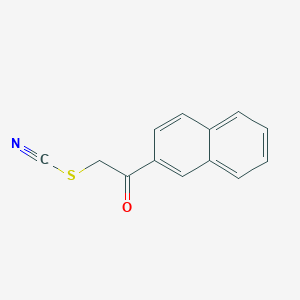
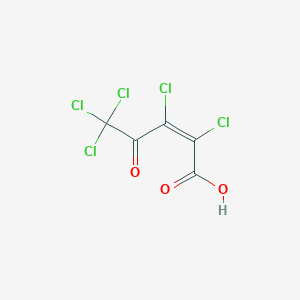

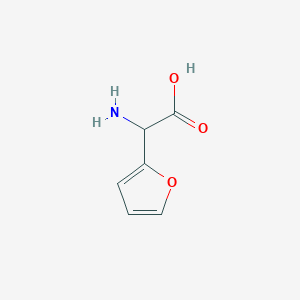
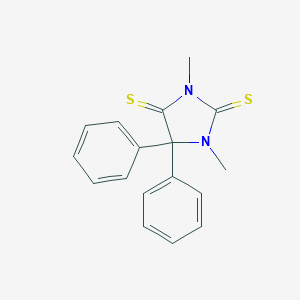
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
